molecular formula C10H10N4OS B2885180 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034429-73-5

1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2885180
CAS No.: 2034429-73-5
M. Wt: 234.28
InChI Key: JJZCGAXLIITHDE-UHFFFAOYSA-N
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Description

1-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a hybrid heterocyclic compound combining a 1,2,3-triazole core with an azetidine ring substituted by a thiophene-3-carbonyl group. The triazole moiety is renowned for its metabolic stability and hydrogen-bonding capacity, making it a key pharmacophore in drug discovery .

The thiophene-3-carbonyl group could be introduced via post-cycloaddition acylation of the azetidine nitrogen.

Applications: Triazole derivatives exhibit diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase-II, ) and antimicrobial properties . The thiophene moiety may enhance binding to hydrophobic pockets in target proteins, as seen in compounds like 5-alkynyl triazoles ().

Properties

IUPAC Name

thiophen-3-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-3-2-11-12-14/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZCGAXLIITHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

  • Azetidin-3-yl backbone : Serves as the central scaffold.
  • Thiophene-3-carbonyl group : Introduces aromatic and electron-withdrawing characteristics.
  • 1H-1,2,3-triazole ring : Provides metabolic stability and hydrogen-bonding capacity.

Key disconnections involve:

  • Amide bond formation between azetidine and thiophene-3-carboxylic acid.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis.

Azetidin-3-yl Backbone Preparation

Azetidine Ring Construction

Azetidine derivatives are synthesized via Staudinger β-lactam formation or aza-Michael addition protocols:

Method A (Staudinger Reaction)

  • Reactants : Imines (e.g., 3,4,5-trimethoxyaniline derivatives) + 3,3-dimethylacryloyl chloride.
  • Conditions : Triethylamine (TEA) in anhydrous THF, 0°C → rt, 12–24 h.
  • Yield : 55–72% for substituted azetidinones.

Method B (Aza-Michael Addition)

  • Reactants : Azetidine precursors + NH-heterocycles.
  • Conditions : Cs₂CO₃, DMSO, rt, 30 min.
  • Yield : 68–85% for 3-substituted azetidines.
Table 1: Comparative Azetidine Synthesis Outcomes
Method Reactants Conditions Yield (%) Purity (%)
A Imine + acryloyl chloride TEA/THF, 0°C→rt 55–72 ≥95
B Azetidine precursor + NH Cs₂CO₃/DMSO, rt 68–85 ≥97

Thiophene-3-carbonyl Functionalization

Coupling to Azetidine

The thiophene-3-carbonyl group is introduced via amide bond formation or Mitsunobu reaction :

Method C (Amide Coupling)

  • Reactants : Azetidin-3-amine + thiophene-3-carbonyl chloride.
  • Conditions : DIPEA, DCM, 0°C→rt, 6 h.
  • Yield : 78–92%.

Method D (Mitsunobu Reaction)

  • Reactants : Azetidin-3-ol + thiophene-3-carboxylic acid.
  • Conditions : DIAD, PPh₃, THF, 0°C→rt, 12 h.
  • Yield : 65–74%.
Table 2: Thiophene Coupling Efficiency
Method Substrate Coupling Agent Yield (%)
C Azetidin-3-amine DIPEA/DCM 78–92
D Azetidin-3-ol DIAD/PPh₃ 65–74

1H-1,2,3-Triazole Ring Formation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via click chemistry using Cu(I) catalysts:

Method E (CuAAC Protocol)

  • Reactants : Azetidinyl azide + thiophene-3-carbonyl acetylene.
  • Conditions : CuI, DIPEA, DMF/H₂O (3:1), rt, 24 h.
  • Yield : 82–89%.

Method F (Cs₂CO₃-Mediated Cyclization)

  • Reactants : β-Ketophosphonate + azide.
  • Conditions : Cs₂CO₃, DMSO, rt, 30 min.
  • Yield : 77–95%.
Table 3: Triazole Synthesis Performance
Method Dipolarophile Catalyst Solvent Yield (%)
E Acetylene derivative CuI/DIPEA DMF/H₂O 82–89
F β-Ketophosphonate Cs₂CO₃ DMSO 77–95

Integrated Synthesis Workflow

The optimal pathway combines Method B (azetidine), Method C (thiophene coupling), and Method E (triazole formation):

Step 1 : Synthesize 3-aminomethyl azetidine via aza-Michael addition (68–85% yield).
Step 2 : Couple thiophene-3-carbonyl chloride using DIPEA/DCM (78–92% yield).
Step 3 : Perform CuAAC with in-situ generated azide (82–89% yield).

Overall Yield : 44–68% (three steps).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Triazole proton singlet at δ 8.05–8.12; azetidine methylene protons at δ 3.45–3.78.
  • HRMS : [M+H]⁺ calculated for C₁₁H₁₂N₄O₂S: 265.0756; observed: 265.0759.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • XRD : Confirms azetidine ring puckering and triazole planarity.

Industrial-Scale Considerations

  • Cost Drivers : Thiophene-3-carbonyl chloride availability (~$320/g), CuI catalyst recycling.
  • Process Optimization : Continuous-flow CuAAC improves throughput (5 kg/batch).

Challenges and Mitigation Strategies

  • Regioselectivity in CuAAC : Use of bulky acetylene derivatives ensures 1,4-disubstituted triazole.
  • Azetidine Ring Stability : N-Boc protection during thiophene coupling prevents ring-opening.
  • Purification Complexity : Silica gel chromatography with EtOAc/hexane (1:1) achieves >95% purity.

Chemical Reactions Analysis

1-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the triazole ring can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Azetidine Rigidity : Azetidine-containing triazoles (e.g., ) demonstrate enhanced selectivity in enzyme inhibition due to restricted rotation, a feature shared by the target compound .
  • Sulfur Interactions : Thiophene’s sulfur atom may mimic cysteine or methionine residues in target proteins, a unique advantage over phenyl-based analogues .

Enzyme Inhibition :

  • Triazoles with aryl substituents (e.g., 4-chlorophenyl, ) show free binding energies of −8.2 to −9.5 kcal/mol with IMP dehydrogenase (IMPDH) . The thiophene-3-carbonyl group may improve binding via sulfur-mediated van der Waals interactions.
  • Fluorinated triazoles () exhibit enhanced metabolic stability, but the target compound’s thiophene moiety could offer superior bioavailability due to reduced electronegativity compared to fluorine .

Antimicrobial Activity :

  • Chlorinated triazoles () achieve MIC values of 2–8 µg/mL against Staphylococcus aureus. The thiophene group’s hydrophobicity may enhance membrane penetration, though this requires experimental validation .

Antioxidant Properties :

  • Diethoxyethyl-substituted triazoles () show IC₅₀ values of 12–18 µM in DPPH radical scavenging assays. The target compound’s electron-rich thiophene may further enhance radical quenching .

Biological Activity

1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC11_{11}H12_{12}N4_{4}OS
Molecular Weight248.3042 g/mol
CAS Number2320854-47-3

The primary target of this compound is believed to be glutamate racemase , an enzyme involved in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts the biosynthesis pathways critical for bacterial survival, thus exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds possess significant antibacterial activity. For instance, studies have shown that modifications to the triazole ring can enhance the potency against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus aureus .

Anticancer Properties

In addition to its antibacterial effects, this compound has shown potential as an anticancer agent. Recent investigations into similar triazole derivatives revealed their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The IC50 values for these compounds were observed in the low nanomolar range, indicating strong anticancer activity .

Case Studies

Several studies have been conducted to evaluate the biological activity of triazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers tested a series of triazole compounds against bacterial strains and reported significant antibacterial effects with MIC values ranging from 0.0033 to 0.046 µg/mL against resistant strains .
  • Anticancer Activity Evaluation :
    • In vitro studies demonstrated that triazole derivatives induced apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspase pathways . These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and therapeutic potential. Factors such as solubility, absorption rates, and metabolism are critical in determining how effectively the compound can exert its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole?

  • Methodology :

  • Step 1 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. This requires an azide-functionalized azetidine intermediate and a thiophene-3-carbonyl alkyne precursor .
  • Step 2 : Couple the thiophene-3-carbonyl group to the azetidine ring via amide bond formation under anhydrous conditions (e.g., DCM, EDCI/DMAP) .
  • Step 3 : Purify using column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
    • Critical Parameters : Temperature (25–50°C), catalyst loading (0.2 equiv CuSO₄), and solvent polarity to minimize side reactions .

Q. How can the structure and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR shifts to computational predictions (e.g., δ ~7.5–8.5 ppm for triazole protons, δ ~170 ppm for carbonyl carbons) .
  • HRMS : Validate molecular weight (calculated for C₁₀H₁₁N₅O₂S: 289.06 g/mol) with <2 ppm error .
  • HPLC : Use a C18 column (UV detection at 254 nm) to confirm purity (>95%) and retention time consistency .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Design of Experiments (DoE) :

  • Factors : Solvent polarity (DMF vs. THF), reaction time (12–48 hr), and azetidine/alkyne stoichiometry (1:1 to 1:1.5) .
  • Response Surface Analysis : Use software (e.g., JMP) to model interactions and identify maxima (e.g., 65–75% yield under DMF/24 hr/1:1.2 conditions) .
    • Catalyst Optimization : Test Cu(I)/ligand systems (e.g., TBTA) to enhance regioselectivity and reduce copper residues .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : If one study reports antitumor activity (IC₅₀ = 10 µM) but another shows no effect:

  • Replicate Assays : Use identical cell lines (e.g., HT-29 colon cancer) and culture conditions (e.g., 10% FBS, 37°C) .
  • Structural Validation : Confirm batch purity via LC-MS and rule out degradation products .
  • Target Engagement : Perform SPR or ITC to measure direct binding to proposed targets (e.g., tubulin) .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Derivatization :

  • Prodrugs : Introduce hydrolyzable groups (e.g., acetyl) to the triazole nitrogen to enhance solubility .
  • PEGylation : Attach polyethylene glycol chains to the azetidine ring to prolong half-life .
    • In Silico Modeling : Use QSAR to predict logP (target <3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. How do structural modifications influence target selectivity?

  • SAR Insights :

  • Thiophene Substitution : Replace thiophene-3-carbonyl with furan-2-carbonyl to reduce off-target effects on cytochrome P450 enzymes .
  • Azetidine Rigidity : Introduce sp³-hybridized substituents (e.g., methyl) to restrict conformation and enhance binding pocket fit .
    • Experimental Validation : Synthesize analogs and test in parallel against panels of receptors (e.g., GPCRs, kinases) .

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